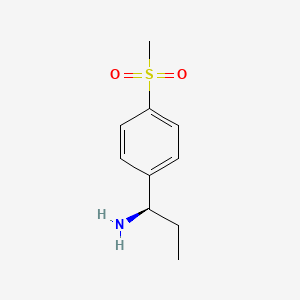

(1R)-1-(4-methanesulfonylphenyl)propan-1-amine

Beschreibung

Eigenschaften

Molekularformel |

C10H15NO2S |

|---|---|

Molekulargewicht |

213.30 g/mol |

IUPAC-Name |

(1R)-1-(4-methylsulfonylphenyl)propan-1-amine |

InChI |

InChI=1S/C10H15NO2S/c1-3-10(11)8-4-6-9(7-5-8)14(2,12)13/h4-7,10H,3,11H2,1-2H3/t10-/m1/s1 |

InChI-Schlüssel |

ZIZSARFJVCTMPK-SNVBAGLBSA-N |

Isomerische SMILES |

CC[C@H](C1=CC=C(C=C1)S(=O)(=O)C)N |

Kanonische SMILES |

CCC(C1=CC=C(C=C1)S(=O)(=O)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Approaches

The synthesis of (1R)-1-(4-methanesulfonylphenyl)propan-1-amine generally follows routes involving:

- Asymmetric reduction or hydrogenation of prochiral precursors to introduce the chiral center.

- Functional group transformations on aromatic precursors bearing sulfonyl groups.

- Catalytic amination or reductive amination to install the amine functionality with stereocontrol.

These methods leverage transition-metal catalysis, chiral ligands, and selective reaction conditions to achieve high enantiomeric excess and yield.

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation

One of the primary methods to prepare chiral amines like (1R)-1-(4-methanesulfonylphenyl)propan-1-amine is asymmetric transfer hydrogenation of keto or imine intermediates derived from 4-methanesulfonylphenyl substrates.

Dynamic kinetic resolution and asymmetric transfer hydrogenation have been applied to beta-hydroxy esters or keto esters related to the target compound, using chiral ruthenium or rhodium catalysts with ligands such as biphosphines to achieve high optical purity (above 99% ee) and yield.

The process involves rearrangement of substituted benzoylamino acetates followed by transfer hydrogenation to obtain the chiral amine intermediate, which is then deprotected to yield the final product with the desired stereochemistry.

Reductive Amination Using Transition Metal Catalysts

Reductive amination of ketones or aldehydes bearing the 4-methanesulfonylphenyl group is a key step for installing the amine moiety.

Ruthenium-based catalysts combined with specific ligands have shown high chemoselectivity and stereoselectivity in coupling primary amines with ketones or aldehydes to form secondary amines, which can be further reduced or transformed to the target amine.

Reaction conditions typically involve heating in chlorobenzene or 1,4-dioxane at 130–140 °C for 16–20 hours under inert atmosphere, followed by purification via silica gel chromatography.

Purification and Crystallization Techniques

Purification of the chiral amine is critical for achieving high purity and optical activity.

Methods include formation and crystallization of Schiff bases by reacting the amine with ketones, which helps remove impurities that are difficult to separate otherwise. The Schiff base is then hydrolyzed to regenerate the pure amine.

Crystallization steps are conducted at controlled temperatures (e.g., cooling to -20 to 20 °C) to maximize purity, often achieving HPLC purities above 99.8% and impurity levels below 0.1%.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

Catalyst Screening: Ruthenium complexes with specific ligands (e.g., L1 ligand) have been identified as highly selective catalysts for coupling reactions involving amines and ketones, yielding the target amine in good yields and high purity.

Mechanistic Insights: Studies using isotope effects and NMR techniques have elucidated the rate-limiting steps in catalytic amination, supporting the design of more efficient catalysts and reaction conditions.

Industrial Applicability: The described methods are scalable, with mild reaction conditions and straightforward purification steps, making them suitable for pharmaceutical intermediate production.

Optical Purity: The asymmetric synthesis routes provide excellent stereocontrol, crucial for the biological activity of the compound, with enantiomeric excess typically exceeding 99% after purification.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amine or phenyl ring positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amine derivatives.

Wissenschaftliche Forschungsanwendungen

The compound (1R)-1-(4-methanesulfonylphenyl)propan-1-amine, a chiral amine, has been studied for its potential applications across various scientific fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its applications, including detailed case studies and data tables.

Medicinal Chemistry

(1R)-1-(4-methanesulfonylphenyl)propan-1-amine has been investigated for its potential therapeutic applications, particularly as a biochemical probe and in drug development. Its unique chiral nature allows for the exploration of different biological activities compared to its enantiomers.

Research has shown that this compound interacts with specific molecular targets, modulating their activity and leading to various biological effects. Notable studies include:

- Anticonvulsant Activity : Certain modifications to the phenyl ring have been linked to enhanced anticonvulsant properties, indicating potential for treating seizure disorders.

- Cytotoxicity : Quantitative structure-activity relationship (QSAR) models suggest that structural modifications can significantly affect cytotoxicity profiles, emphasizing the importance of substituent placement.

- Microtubule Stabilization : Similar compounds have demonstrated the ability to stabilize microtubules, which could be beneficial in treating neurodegenerative diseases.

Organic Synthesis

The compound serves as a building block in the synthesis of complex organic molecules. Its functional group allows for various chemical reactions such as oxidation, reduction, and substitution, which are essential in organic synthesis.

Types of Reactions

The compound can undergo several reactions:

- Oxidation : Utilizing oxidizing agents like potassium permanganate.

- Reduction : Achieved with reducing agents such as lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions can occur at the amine or phenyl ring positions.

Industrial Applications

In industrial settings, (1R)-1-(4-methanesulfonylphenyl)propan-1-amine is utilized in the development of advanced materials and catalysts due to its unique properties and reactivity.

Case Study 1: Anticonvulsant Properties

A series of synthesized analogs based on (1R)-1-(4-methanesulfonylphenyl)propan-1-amine were evaluated for their anticonvulsant properties. The study found that specific modifications enhanced efficacy against induced seizures in animal models.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of enzymes involved in disease pathways. Certain analogs exhibited significant inhibitory activity, suggesting their potential as lead compounds in drug development.

Wirkmechanismus

The mechanism of action of ®-1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Aromatic Substitutions

Cinacalcet Hydrochloride (N-[(1R)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine HCl)

- Key Differences : Replaces the methanesulfonylphenyl group with a naphthyl and trifluoromethylphenyl moiety.

- Pharmacological Impact : Targets calcium-sensing receptors (CaSRs) to treat hyperparathyroidism. The naphthyl group enhances lipophilicity, improving membrane permeability, while the trifluoromethyl group increases metabolic stability .

(R)-1-(3-Fluorophenyl)-2-methylpropan-1-amine

- Key Differences : Features a fluorophenyl ring and a methyl branch on the propanamine chain.

- Pharmacological Impact: Fluorine’s electronegativity enhances binding to aromatic pockets in receptors.

- Activity : The absence of a sulfonyl group in this analog may limit its solubility but improve CNS penetration compared to the target compound .

(1R)-1-(3,4-Dichlorophenyl)propan-1-amine HCl

- Key Differences : Substitutes methanesulfonyl with dichlorophenyl.

- Pharmacological Impact : Chlorine atoms increase lipophilicity and may enhance affinity for hydrophobic binding pockets. However, this could also elevate toxicity risks due to slower metabolic clearance .

Analogs with Heterocyclic or Sulfonyl Modifications

(1R)-1-(1,3-Thiazol-5-yl)propan-1-amine

- Key Differences : Replaces the phenyl ring with a thiazole heterocycle.

- Pharmacological Impact: The thiazole’s nitrogen and sulfur atoms enable π-π stacking and hydrogen bonding, useful in targeting enzymes like kinases or proteases.

2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one

- Key Differences : Shares the methanesulfonylphenyl group but includes a ketone and methoxy-aniline moiety.

- Pharmacological Impact : The ketone group may participate in covalent binding with target proteins, while the methoxy group modulates electron density on the phenyl ring. This compound’s stability under physiological conditions (as indicated by IR and LC-MS data) suggests the target compound may also exhibit robust stability .

Physicochemical and Metabolic Properties

| Compound | logP (Predicted) | Solubility | Metabolic Stability |

|---|---|---|---|

| (1R)-1-(4-Methanesulfonylphenyl)propan-1-amine | ~2.1 (moderate) | High (polar sulfonyl) | Moderate (sulfonyl oxidation) |

| Cinacalcet Hydrochloride | ~4.5 (high) | Low (lipophilic naphthyl) | High (fluorine resistance) |

| (R)-1-(3-Fluorophenyl)-2-methylpropan-1-amine | ~2.8 | Moderate | High (fluorine, methyl stability) |

| (1R)-1-(3,4-Dichlorophenyl)propan-1-amine | ~3.9 | Low | Low (chlorine dehalogenation) |

Notes:

Biologische Aktivität

(1R)-1-(4-Methanesulfonylphenyl)propan-1-amine, also known as a chiral amine, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by its chiral center, which can lead to distinct biological effects compared to its enantiomers. Understanding its biological activity is crucial for its application in pharmaceuticals and other scientific fields.

The molecular formula of (1R)-1-(4-methanesulfonylphenyl)propan-1-amine is C10H15NO2S, with a molecular weight of 213.30 g/mol. Its IUPAC name reflects its structure, and it is often encountered in the form of hydrochloride salt for stability and solubility in biological studies. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H15NO2S |

| Molecular Weight | 213.30 g/mol |

| IUPAC Name | (1R)-1-(4-methylsulfonylphenyl)propan-1-amine |

| InChI Key | ZIZSARFJVCTMPK-SNVBAGLBSA-N |

| Isomeric SMILES | CCC@HN |

The biological activity of (1R)-1-(4-methanesulfonylphenyl)propan-1-amine is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various downstream biological effects. Research indicates that the introduction of the methylsulfonyl group significantly influences the compound's binding affinity and selectivity towards these targets, which can result in enhanced therapeutic efficacy.

Biological Activity Studies

Several studies have investigated the biological activity of (1R)-1-(4-methanesulfonylphenyl)propan-1-amine, focusing on its potential therapeutic applications:

Anticonvulsant Activity : A study evaluated the anticonvulsant properties of synthesized compounds similar to (1R)-1-(4-methanesulfonylphenyl)propan-1-amine. The results indicated that modifications at specific positions on the phenyl ring could enhance anticonvulsant efficacy, suggesting that this compound may hold potential for treating seizure disorders .

Cytotoxicity : Research involving quantitative structure-activity relationship (QSAR) models demonstrated that structural modifications significantly affect cytotoxicity profiles. The presence of electron-withdrawing groups at specific positions on the phenyl ring was found to reduce cytotoxicity, highlighting the importance of substituent placement for optimizing biological activity .

Microtubule Stabilization : Additional studies have shown that compounds with structural similarities to (1R)-1-(4-methanesulfonylphenyl)propan-1-amine can stabilize microtubules, which is crucial for cellular function and integrity. This stabilization effect suggests potential applications in treating neurodegenerative diseases where microtubule dynamics are disrupted .

Case Studies

A notable case study involved the synthesis and evaluation of a series of analogs based on (1R)-1-(4-methanesulfonylphenyl)propan-1-amine. These analogs were tested for their ability to inhibit specific enzymes involved in disease pathways. The findings revealed that certain analogs exhibited significant inhibitory activity, indicating their potential as lead compounds in drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1R)-1-(4-methanesulfonylphenyl)propan-1-amine, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves alkylation of a chiral amine precursor with a halogenated 4-methanesulfonylphenyl derivative. Key steps include:

- Reductive amination : Using a ketone intermediate (e.g., 4-methanesulfonylpropiophenone) with a chiral amine source under hydrogenation conditions (e.g., palladium on carbon catalyst in ethanol) .

- Purification : Chromatography or recrystallization to isolate the enantiomerically pure product.

- Critical parameters: Temperature control (<50°C to avoid racemization), solvent selection (polar aprotic solvents enhance sulfonyl group stability), and chiral catalyst loading (1–5 mol%) .

Q. How can researchers confirm the enantiomeric purity of (1R)-1-(4-methanesulfonylphenyl)propan-1-amine?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention time and peak symmetry validate purity .

- Polarimetry : Measure optical rotation ([α]D) and compare to literature values for the (1R)-enantiomer .

- NMR with chiral shift reagents : Europium-based reagents induce splitting in proton NMR signals, distinguishing enantiomers .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- LC-MS (ESI) : Confirm molecular weight (e.g., m/z 228.1 [M+H]+) and detect impurities. The methanesulfonyl group shows characteristic fragmentation at m/z 96 (SO2CH3+) .

- FT-IR : Peaks at 1150–1300 cm⁻¹ (S=O stretching) and 3300–3500 cm⁻¹ (N-H stretching) confirm functional groups .

- 1H/13C NMR : Key signals include δ 2.8–3.1 ppm (methanesulfonyl CH3) and δ 7.6–8.1 ppm (aromatic protons) .

Advanced Research Questions

Q. How does the electron-withdrawing methanesulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The -SO2CH3 group deactivates the phenyl ring, directing electrophilic attacks to the para position. This enhances stability in SN2 reactions but reduces nucleophilicity at the amine.

- Experimental validation : Compare reaction rates with non-sulfonylated analogs under identical conditions (e.g., using kinetic studies with UV-Vis monitoring) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to analyze charge distribution and transition states .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Assay standardization : Use isogenic cell lines and controlled ATP levels in receptor binding assays to minimize variability .

- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may skew results .

- Orthogonal validation : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., cAMP accumulation) to confirm activity .

Q. How can enantioselective synthesis be scaled without racemization for industrial research applications?

- Methodological Answer :

- Continuous flow chemistry : Microreactors with immobilized chiral catalysts (e.g., Ru-BINAP complexes) improve enantiomeric excess (ee >99%) and throughput .

- In-situ monitoring : PAT (process analytical technology) tools like Raman spectroscopy to track ee in real-time .

- Cryogenic conditions : Perform reactions at –20°C to suppress racemization during workup .

Q. What are the challenges in crystallizing (1R)-1-(4-methanesulfonylphenyl)propan-1-amine, and how can they be addressed?

- Methodological Answer :

- Solvent screening : Use high-throughput platforms to identify optimal solvent pairs (e.g., ethyl acetate/heptane) for slow evaporation .

- Additive-assisted crystallization : Introduce co-formers (e.g., tartaric acid) to stabilize chiral conformers .

- SC-XRD (single-crystal X-ray diffraction) : Resolve absolute configuration; ensure crystal mounting under inert gas to prevent hydration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.